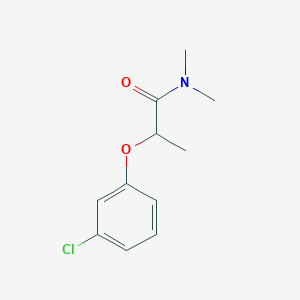![molecular formula C18H17N3O B6061021 2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)
2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone, commonly known as DMPP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a heterocyclic compound with a molecular formula C19H18N2O and a molecular weight of 294.36 g/mol.
Mechanism of Action
The mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, DMPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In viral infections, DMPP has been shown to inhibit the replication of RNA viruses by interfering with the viral polymerase.
Biochemical and Physiological Effects:
DMPP has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMPP can induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In animal studies, DMPP has been shown to have antiviral activity against several RNA viruses, including influenza virus.
Advantages and Limitations for Lab Experiments
One advantage of using DMPP in lab experiments is its high potency and selectivity. DMPP has been shown to have potent anticancer and antiviral activity at low concentrations, making it an attractive candidate for further development. However, one limitation of using DMPP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of DMPP. One area of interest is the development of DMPP-based anticancer and antiviral drugs with improved pharmacokinetic properties. Another area of interest is the use of DMPP as a building block for the synthesis of novel organic semiconductors with improved optoelectronic properties. Additionally, the use of DMPP as a nitrification inhibitor in agriculture has shown promising results and warrants further investigation.
Synthesis Methods
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization with urea in the presence of acetic acid. The resulting product is then treated with phenylhydrazine to yield DMPP. The overall yield of this process is approximately 50%.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DMPP has shown promising results as an anticancer and antiviral agent. In materials science, DMPP has been used as a building block for the synthesis of novel organic semiconductors. In agriculture, DMPP has been used as a nitrification inhibitor to improve nitrogen use efficiency in crops.
properties
IUPAC Name |
2-(3,4-dimethylanilino)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-15(10-13(12)2)19-18-20-16(11-17(22)21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMKPVSVROQLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6060963.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)

![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6061025.png)
